N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

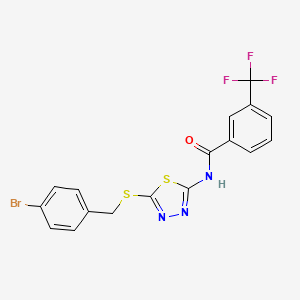

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative with a 4-bromobenzylthio substituent at the 5-position and a 3-(trifluoromethyl)benzamide group at the 2-position of the thiadiazole ring. This compound belongs to a class of molecules extensively studied for their anticancer and kinase-inhibitory properties.

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrF3N3OS2/c18-13-6-4-10(5-7-13)9-26-16-24-23-15(27-16)22-14(25)11-2-1-3-12(8-11)17(19,20)21/h1-8H,9H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNAKHSZOVFDNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrF3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the thiadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the bromobenzyl thioether group and the trifluoromethylbenzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

Structural Overview

The compound features a thiadiazole ring , a bromobenzylthio group , and a trifluoromethylbenzamide moiety . The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances its biological activity by increasing lipophilicity and modifying the electronic properties of the molecule.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes.

| Compound | Activity | EC50 (µM) |

|---|---|---|

| N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide | Antimicrobial | 12.5 |

| D-16 (similar structure with -OCH₃) | Anticancer | 8.0 |

| D-20 (similar structure with -Cl) | Antifungal | 9.5 |

Studies have shown that compounds with similar structural features often exhibit enhanced antimicrobial properties due to the presence of halogen substituents which increase reactivity towards microbial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer potential, particularly against various cancer cell lines, including breast cancer (MCF7). The mechanisms of action include:

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways.

- Inhibition of Cell Proliferation : Significant reduction in cell viability observed in treated cancer cells.

In comparative studies, certain thiadiazole derivatives have shown IC50 values significantly lower than standard chemotherapeutics like cisplatin, indicating potential as effective anticancer agents .

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of thiadiazole derivatives highlighted that compounds similar to this compound demonstrated potent activity against resistant strains of bacteria.

- Anticancer Screening : In vitro studies using MCF7 cells revealed that the compound significantly inhibited cell proliferation at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy.

Mechanism of Action

The mechanism by which N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The thiadiazole ring and trifluoromethyl group may play crucial roles in binding to these targets, potentially disrupting biological pathways and leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is structurally analogous to other 1,3,4-thiadiazole derivatives but differs in substituent patterns, which critically influence biological activity. Below is a comparative analysis based on substituent effects, synthesis, and pharmacological data:

Key Observations

Substituent Effects on Activity :

- Halogenated Benzylthio Groups : The 4-bromobenzylthio group in the target compound likely enhances kinase inhibition compared to the 4-chlorobenzylthio (5e) or unsubstituted benzylthio (3a-g) due to stronger halogen bonding and increased lipophilicity .

- Trifluoromethyl vs. Acetamide : The 3-(trifluoromethyl)benzamide group improves metabolic stability over acetamide derivatives (e.g., 3a-g), which are prone to hydrolysis .

Anticancer Mechanisms :

- Chalcone-thiadiazole hybrids (e.g., 5a) induce apoptosis via DNA damage and caspase activation, whereas the target compound’s mechanism may involve kinase inhibition, as seen in related derivatives .

Synthetic Accessibility: The target compound can be synthesized via nucleophilic substitution of 5-amino-1,3,4-thiadiazole-2-thiols with 4-bromobenzyl halides, followed by benzoylation with 3-(trifluoromethyl)benzoyl chloride—a method analogous to derivatives in and .

Pharmacokinetic Advantages: The trifluoromethyl group reduces oxidative metabolism, while the bromine atom may prolong half-life compared to non-halogenated analogues .

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Thiadiazole Ring : A five-membered ring containing nitrogen and sulfur.

- Bromobenzyl Group : Enhances lipophilicity and cellular penetration.

- Trifluoromethyl Benzamide Moiety : Imparts additional biological activity.

The molecular formula is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism typically involves inhibition of bacterial enzymes or disruption of cell wall synthesis.

- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.

Antimicrobial Activity

Various studies have evaluated the antimicrobial efficacy of thiadiazole derivatives. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

These results indicate a promising potential for this compound in treating infections caused by resistant bacterial strains .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values were determined as follows:

These findings suggest that this compound may serve as a lead compound in anticancer drug development.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study tested various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to this compound showed significant inhibition rates, suggesting its potential as an antitubercular agent . -

Case Study on Anti-inflammatory Activity :

Another investigation focused on the anti-inflammatory effects of thiadiazole derivatives. The study demonstrated that the compound significantly reduced levels of inflammatory markers in vitro, indicating its therapeutic potential in managing inflammatory diseases .

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, CF₃ group at δ ~120 ppm in ¹³C) .

- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Analysis : High-resolution mass spectrometry (HRMS) for exact mass validation and X-ray crystallography for absolute configuration determination .

How can synthesis conditions be optimized to enhance yield and purity?

Q. Advanced Methodological Strategies

- Catalyst Screening : Using DMAP or pyridine to accelerate amidation .

- Microwave-Assisted Synthesis : Reducing reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >80% .

- Purification : Gradient column chromatography (hexane/ethyl acetate) or preparative HPLC to resolve byproducts .

Data-Driven Optimization : Design of Experiments (DoE) to evaluate temperature, solvent polarity, and stoichiometry effects .

What in vitro models are suitable for evaluating its anticancer activity?

Q. Basic Screening Models

- Cell Lines : MDA-MB-231 (breast), PC3 (prostate), and U87 (glioblastoma) are commonly used .

- Assays : MTT or SRB assays to measure IC₅₀ values after 48–72 hours of exposure .

Advanced Mechanistic Studies : - Apoptosis Detection : Annexin V/PI staining and caspase-3/7 activation assays .

- Cell Cycle Analysis : Flow cytometry to identify G1/S or G2/M arrest .

How do molecular docking studies elucidate its mechanism of action?

Q. Advanced Computational Methods

- Target Selection : Kinases (e.g., ABL1, SRC) due to structural similarity to known inhibitors .

- Software : AutoDock Vina or Schrödinger Suite for docking simulations. Key interactions include hydrogen bonding with kinase hinge regions (e.g., Met318 in ABL1) and hydrophobic contacts with the CF₃ group .

- Validation : MD simulations (100 ns) to assess binding stability and free-energy calculations (MM-GBSA) .

How can structural modifications improve target selectivity?

Q. Structure-Activity Relationship (SAR) Insights

- Bromobenzyl Group : Enhances lipophilicity and membrane permeability. Replacement with 4-fluorobenzyl reduces activity by ~40% .

- Trifluoromethyl Benzamide : Critical for kinase inhibition; replacing CF₃ with NO₂ decreases potency (IC₅₀ increases from 0.8 µM to >10 µM) .

Synthetic Strategies : - Introduce electron-withdrawing groups (e.g., -CN) at the benzamide para position to enhance DNA intercalation .

- Replace thiadiazole with oxadiazole to modulate solubility .

How should researchers address discrepancies in cytotoxicity data across studies?

Q. Data Contradiction Analysis

- Variable Parameters : Cell passage number, serum concentration, and assay incubation time .

- Normalization : Use reference compounds (e.g., doxorubicin) as internal controls.

- Statistical Validation : Apply ANOVA with post-hoc tests (Tukey’s HSD) to assess significance .

What in vitro ADME assays are recommended for pharmacokinetic profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.